molecular formula C17H15FN8O B11146335 5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide

5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide

Cat. No.: B11146335
M. Wt: 366.4 g/mol
InChI Key: SRJLQNQJWTVKJR-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide is a complex organic compound that features a combination of fluorine, tetraazole, triazole, and benzamide groups

Preparation Methods

The synthesis of 5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate precursor with sodium azide under suitable conditions.

    Introduction of the Fluorine Atom: This step may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Formation of the Triazole Ring: This can be done through a cyclization reaction involving hydrazine derivatives.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide can be compared with other similar compounds, such as:

    5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzaldehyde: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom.

    2-[5-(difluoromethyl)-1H-1,2,3,4-tetraazol-1-yl]acetic acid: This compound features a difluoromethyl group and an acetic acid moiety.

    1-(2H-1,2,3,4-tetraazol-5-yl)piperidine: This compound contains a piperidine ring instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C17H15FN8O

Molecular Weight

366.4 g/mol

IUPAC Name

5-fluoro-2-(tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

InChI

InChI=1S/C17H15FN8O/c18-12-6-7-14(26-11-20-23-24-26)13(10-12)17(27)19-8-3-5-16-22-21-15-4-1-2-9-25(15)16/h1-2,4,6-7,9-11H,3,5,8H2,(H,19,27)

InChI Key

SRJLQNQJWTVKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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